4-((Pyrimidin-2-ylamino)methyl)phenol
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Overview
Description
4-((Pyrimidin-2-ylamino)methyl)phenol is an organic compound that belongs to the class of aminophenols and aminopyrimidines It is characterized by the presence of a pyrimidine ring attached to a phenol group via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyrimidin-2-ylamino)methyl)phenol typically involves the reaction of 2-aminopyrimidine with 4-hydroxybenzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-((Pyrimidin-2-ylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted aminophenols.
Scientific Research Applications
4-((Pyrimidin-2-ylamino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Pyrimidin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-2-ylamino)methyl)phenol
- 4-((Pyrimidin-4-ylamino)methyl)phenol
- 4-((Pyrimidin-5-ylamino)methyl)phenol
Uniqueness
4-((Pyrimidin-2-ylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H11N3O/c15-10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7,15H,8H2,(H,12,13,14) |
InChI Key |
VHOWFDAEMWBUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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